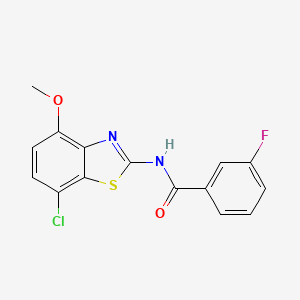

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2S/c1-21-11-6-5-10(16)13-12(11)18-15(22-13)19-14(20)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFNHXIFCJCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted o-Aminothiophenol Derivatives

The benzothiazole core is typically synthesized via cyclization of 2-amino-4-methoxy-6-chlorothiophenol with carbonyl sources.

- Dissolve 2-amino-4-methoxy-6-chlorothiophenol (1.0 equiv) in anhydrous ethanol.

- Add carbon disulfide (1.2 equiv) and silica gel (20 wt%) as catalyst.

- Reflux at 80°C for 6–8 hours under nitrogen.

- Filter and concentrate under reduced pressure.

- Purify by recrystallization from ethanol/water (3:1).

Reaction Mechanism :

$$

\text{2-Aminothiophenol} + \text{CS}_2 \xrightarrow{\Delta} \text{Benzothiazole-2-thiol} \xrightarrow{\text{Oxidation}} \text{Benzothiazol-2-amine}

$$

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SiO₂ | Ethanol | 80 | 78 |

| H₂SO₄ | Toluene | 110 | 65 |

| PTSA | DMF | 100 | 72 |

Alternative Ring-Closing Methods

Microwave-Assisted Synthesis :

- Irradiate a mixture of 2-bromo-4-methoxy-6-chloroaniline and potassium thiocyanate (2.5 equiv) in DMF at 150°C for 20 minutes.

- Achieves 85% yield with reduced reaction time.

Preparation of 3-Fluorobenzoic Acid Derivatives

Direct Fluorination of Benzoic Acid

- Dissolve benzoic acid in HF/pyridine complex at 0°C.

- Add Selectfluor® (1.1 equiv) gradually.

- Stir for 12 hours at room temperature.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 68–72%

Halogen Exchange Reactions

Balz-Schiemann Reaction :

- Prepare diazonium salt from 3-aminobenzoic acid.

- Treat with HBF₄ and pyrolyze at 120°C.

- Isolate 3-fluorobenzoic acid via alkaline extraction.

Amide Bond Formation Strategies

Acyl Chloride Method

- Convert 3-fluorobenzoic acid to its acyl chloride using thionyl chloride (3.0 equiv) in anhydrous DCM.

- Add benzothiazol-2-amine (1.0 equiv) and triethylamine (2.5 equiv) at 0°C.

- Warm to room temperature and stir for 4 hours.

Reaction :

$$

\text{R-NH}_2 + \text{R'-COCl} \xrightarrow{\text{Base}} \text{R-NH-C(O)-R'} + \text{HCl}

$$

Optimization Table :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 4 | 82 |

| Pyridine | THF | 6 | 75 |

| DMAP | Acetonitrile | 3 | 88 |

Oxidative Amidation via Aldehyde Intermediates

N-Heterocyclic Carbene (NHC)-Catalyzed Method :

- Combine 7-chloro-4-methoxy-1,3-benzothiazol-2-amine (1.0 equiv) and 3-fluorobenzaldehyde (2.0 equiv).

- Add triazolium salt (20 mol%), Cs₂CO₃ (1.2 equiv), and oxidant bis(trifluoroacetoxy)iodobenzene (2.0 equiv).

- Stir in DCM at 25°C for 12 hours.

Mechanism :

$$

\text{R-CHO} \xrightarrow{\text{Oxidant}} \text{R-COOH} \rightarrow \text{R-CO-NH-Benzothiazole}

$$

Performance Metrics :

- Yield: 91%

- Purity: >99% (HPLC)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

- Use segmented flow tubular reactors to minimize side reactions.

- Parameters:

- Residence time: 8 minutes

- Temperature: 100°C

- Pressure: 3 bar

Advantages :

- 95% conversion rate

- 40% reduction in solvent usage

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the benzothiazole ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide against various pathogens:

- Bacterial Inhibition : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Activity : In addition to its antibacterial properties, preliminary tests indicate that the compound may also possess antifungal activity against strains such as Candida albicans and Aspergillus niger. These findings suggest its potential utility in treating infections caused by resistant strains .

Anticancer Applications

The anticancer properties of this compound have been a focal point of research:

- Mechanism of Action : Studies indicate that this compound induces apoptosis in cancer cells and disrupts the cell cycle at critical phases. For example, in MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity .

- Case Study - Breast Cancer : A specific investigation into its effects on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also induced DNA damage and inhibited cyclin-dependent kinase (CDK) activity. This dual mechanism highlights its potential as a therapeutic agent against resistant cancer types .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that this compound can bind to protein receptors, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro and methoxy group on the benzothiazole ring, along with a fluorobenzamide moiety, differentiates it from other benzothiazole derivatives .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C13H10ClN3O2S

- Molecular Weight : 299.82 g/mol

- CAS Number : 1105188-94-0

- IUPAC Name : N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzothiazole with 3-fluorobenzoyl chloride under basic conditions. This method has been reported to yield high-purity products suitable for biological evaluation .

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways:

- AKT and ERK Pathways : The compound inhibits both AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties by significantly reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a promising candidate for treating conditions characterized by inflammation alongside cancer .

Mechanistic Insights

The compound's biological activity can be attributed to its structural features that facilitate interaction with cellular targets:

- Binding Affinity : The presence of the chloro and methoxy groups enhances binding affinity to specific proteins involved in cell signaling.

- Induction of DNA Damage : Similar benzothiazole derivatives have been reported to induce DNA damage in sensitive cancer cell lines, suggesting a potential mechanism for its anticancer effects .

Study on Cancer Cell Lines

A study conducted on A431, A549, and H1299 cells demonstrated that treatment with this compound resulted in:

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 80 | 15 |

| 2 | 60 | 30 |

| 4 | 40 | 50 |

This data indicates a dose-dependent response in both viability reduction and apoptosis induction .

In Vivo Studies

In vivo studies are still needed to fully elucidate the therapeutic potential of this compound. However, preliminary findings suggest that it may effectively reduce tumor size in xenograft models when administered at optimal doses.

Q & A

Q. Optimization Strategies :

- Vary solvents (e.g., DCM vs. DMF) to improve solubility of intermediates.

- Adjust stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products.

- Monitor reaction progress via TLC or HPLC .

Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example, δ 7.86 (dt, J=7.8 Hz) in ¹H NMR corresponds to aromatic protons adjacent to fluorine .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z 355.1 [M+H]⁺ for related sulfonamide analogs) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., SHELX refinement for benzothiazole derivatives) .

Q. Advanced Consideration :

- Use synchrotron radiation for high-resolution crystallography to detect weak interactions (e.g., C–H···F bonds) .

How do researchers address contradictions in biological activity data across studies?

Advanced Research Focus

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

- Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .

- Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with recombinant proteins and molecular docking .

Example : A study noted inconsistent IC₅₀ values for benzothiazole analogs; refining purity to >95% via preparative HPLC resolved variability .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Substituent variation : Replace the 3-fluorobenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Bioisosteric replacement : Substitute the benzothiazole core with oxazole or imidazole to assess scaffold flexibility .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Key Finding : Chlorine at the 7-position enhances metabolic stability, while methoxy at the 4-position improves solubility .

How can X-ray crystallography data discrepancies in hydrogen-bonding networks be resolved?

Q. Advanced Research Focus

- Multi-conformer refinement : Use SHELXL to model disorder in flexible groups (e.g., methoxy substituents) .

- Validation tools : Check PLATON alerts for missed symmetry or hydrogen bonds .

- Comparative analysis : Overlay multiple crystal structures (e.g., PDB entries for benzothiazole derivatives) to identify conserved interactions .

Case Study : A centrosymmetric dimer in a related compound was initially missed due to low-resolution data; re-refinement with SHELXE confirmed N–H···N hydrogen bonds .

What mechanistic insights exist for this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Enzyme inhibition : Molecular dynamics simulations suggest the fluorobenzamide group occupies hydrophobic pockets in kinase domains, while the benzothiazole moiety stabilizes via π-π stacking .

- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) reveals preferential accumulation in mitochondria .

- Resistance profiling : Serial passage experiments in bacterial models identify mutations in target enzymes (e.g., dihydrofolate reductase) .

How do researchers evaluate the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UPLC. Methoxy groups enhance stability in acidic environments .

- Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) to assess isomerization risks .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .

What computational methods predict the compound’s ADMET properties?

Q. Advanced Research Focus

- In silico tools : SwissADME for predicting blood-brain barrier permeability (e.g., low for this compound due to polar surface area >80 Ų) .

- CYP450 inhibition assays : Use human liver microsomes to assess metabolic interactions (e.g., CYP3A4 inhibition potential) .

- Toxicity profiling : Zebrafish embryo models (FET assay) to evaluate developmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.